2,6-Dichloro-4-methoxycinnamic acid
Description
Overview of Cinnamic Acid Derivatives as Pharmacologically Active Scaffolds
Cinnamic acid derivatives are ubiquitous in nature, found in various plants, fruits, and honey. bldpharm.com They serve as key intermediates in the biosynthesis of many natural products. The inherent bioactivity of the cinnamic acid scaffold has spurred extensive research, revealing a wide range of pharmacological effects. These include antioxidant, antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties. bldpharm.com
The biological efficacy of these derivatives is often attributed to the nature and position of substituents on the phenyl ring. bldpharm.com For instance, hydroxyl and methoxy (B1213986) groups are common modifications that can significantly influence the compound's activity. Researchers have successfully synthesized and evaluated numerous cinnamic acid analogs, such as ferulic acid and caffeic acid, which have demonstrated potent biological effects. bldpharm.com The adaptability of the cinnamic acid framework allows for the rational design of new therapeutic agents with enhanced potency and selectivity. bldpharm.com
Significance of Halogenation and Alkoxylation in Cinnamic Acid Analogues
The introduction of halogen atoms and alkoxy groups into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and pharmacokinetic properties. Halogenation, the process of incorporating one or more halogen atoms, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, the addition of halogens can enhance a compound's ability to cross cell membranes and can lead to more potent and selective interactions with protein targets through the formation of halogen bonds. In the context of cinnamic acid, the addition of halogens to the side chain has been shown to increase its growth inhibitory effects.
Alkoxylation, the introduction of an alkoxy group (e.g., a methoxy group), also plays a crucial role in modifying the properties of a lead compound. Methoxy groups can alter the electronic properties of the aromatic ring and influence the molecule's conformation and ability to form hydrogen bonds. In cinnamic acid derivatives, the presence of methoxy groups has been linked to significant biological activities, including insulin-releasing and hepatoprotective effects. For instance, p-methoxycinnamic acid has been studied for its potential as an antihyperglycemic agent. The strategic placement of these functional groups is a key aspect of medicinal chemistry, aiming to optimize the therapeutic profile of a drug candidate.
Research Trajectories for 2,6-Dichloro-4-methoxycinnamic Acid within Medicinal Chemistry and Chemical Biology
While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural features—a cinnamic acid core with two chlorine atoms at the 2 and 6 positions and a methoxy group at the 4-position—suggest several potential avenues for investigation in medicinal chemistry and chemical biology.
The dichloro- substitution pattern on the phenyl ring is anticipated to significantly influence the molecule's electronic and steric properties. The electron-withdrawing nature of the chlorine atoms could enhance the acidity of the carboxylic acid group and modulate the reactivity of the acrylic double bond. Furthermore, the presence of two chlorine atoms ortho to the point of attachment of the acrylic acid side chain could enforce a specific conformation, which may be advantageous for binding to particular biological targets. In a related vein, a docking study of a 2,6-dichloro-4-nitro cinnamic acid derivative suggested good binding affinity towards TNF-α, a target in anti-inflammatory research.
The methoxy group at the 4-position is known to be a feature in many biologically active cinnamic acid derivatives, often contributing to antioxidant and metabolic effects. Its presence in this compound could confer a dual-functionality, combining the potential benefits of both halogenation and alkoxylation.
Future research on this compound could explore its synthesis and full chemical characterization. Subsequent investigations would likely focus on screening for a range of biological activities, guided by the known pharmacology of similar substituted cinnamic acids. Potential areas of interest include its evaluation as an anticancer, anti-inflammatory, or antimicrobial agent. Moreover, its unique substitution pattern makes it an interesting candidate for use as a chemical probe to investigate the structure and function of specific enzymes or receptor binding pockets where halogen and hydrogen bonding interactions are critical. The development of synthetic routes to this and structurally related compounds will be crucial for enabling these future studies. bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C10H8Cl2O3 |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
(E)-3-(2,6-dichloro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
MUXHHKUVHHNNIX-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Dichlorinated Methoxycinnamic Acids
Synthetic Approaches to Cinnamic Acid Backbones
The creation of the cinnamic acid framework is the foundational step in the synthesis of its various derivatives. This can be achieved through several established and emerging methodologies.
Classical Condensation Reactions (e.g., Perkin, Knoevenagel)
Classical condensation reactions remain a cornerstone for the synthesis of cinnamic acids. The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method that involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgiitk.ac.in For instance, cinnamic acid can be prepared by reacting benzaldehyde (B42025) with acetic anhydride using sodium acetate (B1210297) as the catalyst. uns.ac.idstuba.sk This reaction typically requires heating for several hours to achieve completion. stuba.sk A major drawback of the Perkin reaction is the potential for side product formation when using aldehydes in a basic environment. uns.ac.idjocpr.com
The Knoevenagel condensation offers another versatile route to cinnamic acid derivatives. bepls.comchemrj.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine (B6355638). bepls.comchemrj.org The Doebner modification of the Knoevenagel condensation, which uses pyridine and piperidine, often leads to spontaneous decarboxylation, directly yielding the cinnamic acid. semanticscholar.orgthepharmajournal.com This method is particularly useful for preparing a variety of substituted cinnamic acids. chemrj.org
| Reaction | Reactants | Catalyst/Base | Key Features |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., Sodium acetate) | One of the oldest methods, can have long reaction times and potential for side products. wikipedia.orguns.ac.id |
| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., Malonic acid) | Weak base (e.g., Pyridine, Piperidine) | Versatile method, often with good yields. bepls.comchemrj.org |
Enzymatic and Catalytic Synthesis Routes
In the quest for more sustainable and efficient synthetic methods, enzymatic and catalytic routes have gained significant attention. Enzymes, such as phenylalanine ammonia-lyase (PAL), can catalyze the deamination of phenylalanine to produce cinnamic acid. nih.govtandfonline.com This biocatalytic approach offers high specificity and operates under mild conditions. Another enzymatic method involves the use of hydrolases, like Novozym 435, to catalyze the synthesis of cinnamic acid esters from precursors like ferulic acid. jocpr.comnih.gov
Modern catalytic methods, such as the Mizoroki-Heck coupling reaction, provide an alternative for synthesizing cinnamic acid and its derivatives. This reaction typically involves the coupling of an aryl halide with an acrylic acid derivative in the presence of a palladium catalyst. thepharmajournal.comgoogle.com These catalytic systems can be highly efficient, with some solid-supported palladium(II) complexes demonstrating good stability and recyclability. google.com
Regioselective Halogenation Strategies for Dichlorinated Cinnamic Acid Derivatives
Once the cinnamic acid backbone is established, the next critical step is the regioselective introduction of chlorine atoms.
Chlorination Techniques and Methodological Advancements
Achieving regioselective chlorination of the aromatic ring of cinnamic acid requires careful selection of chlorinating agents and reaction conditions. Trichloroisocyanuric acid (TICA) has been shown to be an effective reagent for the chlorination of activated aromatic rings under mild conditions. researchgate.net The reaction of cinnamic acids with thionyl chloride in the presence of pyridine can lead to the formation of dichlorinated products, although this can also result in cyclization to form benzo[b]thiophene derivatives. acs.org
Recent advancements have focused on developing greener and more selective chlorination methods. For example, a "green" Hunsdiecker reaction has been reported for the halodecarboxylation of cinnamic acids using N-halosuccinimides, avoiding the use of heavy metal salts and toxic halogenated solvents. researchgate.net Furthermore, transition metal-catalyzed aminochlorination of cinnamic esters using reagents like N,N-dichloro-p-toluenesulfonamide has been developed to produce vicinal haloamine derivatives with high regioselectivity. organic-chemistry.org
| Chlorination Method | Reagents | Key Features |
| Trichloroisocyanuric acid (TICA) | TICA, Acetonitrile (B52724) | Effective for activated aromatic rings, proceeds under mild conditions. researchgate.net |
| Thionyl Chloride | Thionyl chloride, Pyridine | Can lead to dichlorination, but may also cause cyclization. acs.org |
| "Green" Hunsdiecker Reaction | N-halosuccinimides | Avoids toxic reagents and heavy metals. researchgate.net |
| Transition Metal-Catalyzed Aminochlorination | N,N-dichloro-p-toluenesulfonamide, ZnCl₂ or Cu(OTf)₂ | Produces vicinal haloamines with high regioselectivity. organic-chemistry.org |
Incorporation of Methoxy (B1213986) Functionalities
The introduction of a methoxy group onto the aromatic ring is a key step in the synthesis of methoxycinnamic acid derivatives. This can be achieved through various methods, often involving the substitution of a leaving group or direct methoxylation.
One approach involves the nucleophilic substitution of a chlorine atom with a methoxide (B1231860) anion. clockss.org This reaction can be facilitated by the formation of a chromium tricarbonyl complex with the aromatic ring, which enhances its susceptibility to nucleophilic attack. clockss.org Another strategy involves the cross-coupling reaction of a substrate with a reagent in the presence of a catalyst under mild conditions, which can be used to substitute a methoxy group onto an aromatic ring. nih.gov Catalysts containing γ-alumina have also been shown to be effective for the demethoxylation or demethylation of aromatic compounds with methoxy groups, which can be a reverse approach to control the methoxy substitution pattern. google.comgoogle.com
Formation of 2,6-Dichloro-4-methoxycinnamic Acid through Chemical Transformations
The synthesis of the specific compound this compound would logically proceed from a precursor such as 4-methoxycinnamic acid. chemicalbook.com The synthesis of 4-methoxycinnamic acid itself can be achieved through a Knoevenagel-type condensation of p-anisaldehyde (4-methoxybenzaldehyde) with malonic acid in the presence of a base like piperidine in pyridine. chemicalbook.com
Following the formation of 4-methoxycinnamic acid, a regioselective dichlorination at the 2 and 6 positions of the aromatic ring would be required. Given that the methoxy group is an ortho-, para-director and activating, direct chlorination would likely lead to a mixture of products. Therefore, a more controlled, multi-step approach is often necessary to achieve the desired 2,6-dichloro substitution pattern. This might involve the use of blocking groups or specific catalytic systems that favor dichlorination at these positions. While a direct, one-pot synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of structurally similar compounds like 2,4-dichlorocinnamic acid and 2,6-dichlorocinnamic acid has been documented. chula.ac.thorgsyn.org The formation of 3,5-dichloro-4-methoxycinnamic acid has also been identified as a product in the degradation of other compounds, indicating the feasibility of dichlorination on a methoxy-substituted cinnamic acid ring. researchgate.net
The precise synthesis would likely involve a carefully designed sequence of reactions, starting with a suitably substituted benzaldehyde or cinnamic acid precursor, followed by controlled chlorination and methoxylation steps to arrive at the final this compound structure.
Mechanistic Pathways of Degradation and Chlorination of Methoxycinnamic Acid Precursors
The formation of dichlorinated methoxycinnamic acids is preceded by the degradation and chlorination of precursor molecules, most notably 4-methoxycinnamic acid (4-MCA) and its esters, such as 2-ethylhexyl-4-methoxycinnamate (EHMC). These precursors are common ingredients in products like sunscreens and can enter aquatic environments where they react with disinfectants like sodium hypochlorite (B82951) (NaOCl) or are degraded by processes involving UV light and reactive oxygen species. nih.govnih.gov
The degradation mechanism is multifaceted. For EHMC, an initial step can be hydrolysis, which cleaves the ester bond to form 4-MCA and 2-ethylhexyl alcohol. nih.gov However, the more complex pathways involve reactions with chlorinating agents like hypochlorous acid (HOCl), which is present in chlorinated water. nih.gov
Theoretical studies based on density functional theory (DFT) indicate that the electrophilic attack of HOCl on the carbon-carbon double bond (C=C) in the acrylic acid side chain of both EHMC and 4-MCA is highly favorable, even more so than chlorination of the phenyl ring. nih.govnih.gov This suggests that electrophilic addition is likely the initial step in the degradation process. This can lead to the cleavage of the C=C bond, resulting in smaller molecules such as 3-chloro-4-methoxybenzaldehyde. nih.gov
Simultaneously, electrophilic substitution can occur on the activated phenyl ring. The methoxy group (-OCH3) is an ortho-, para-directing group, meaning it activates the positions ortho (2 and 6) and para (4) to it. Since the para position is already substituted, chlorination is directed to the ortho positions (3 and 5, relative to the acrylic acid substituent). This leads to the formation of monochlorinated and subsequently dichlorinated derivatives of 4-methoxycinnamic acid. researchgate.netarxiv.org Studies investigating the photodegradation of EHMC in the presence of H2O2 and HCl have identified mono- and di-chloro substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol (B1676288) as products. researchgate.net
Another significant precursor found in nature is ferulic acid (4-hydroxy-3-methoxycinnamic acid). Its structure is similar to 4-MCA, and it is also susceptible to chlorination during water treatment processes, potentially leading to chlorinated by-products. ualberta.ca
Identification of this compound as a Transformation Product
This compound has been identified as a potential transformation product resulting from the degradation of its precursors under specific experimental conditions. In studies examining the photodegradation of EHMC in the presence of reactive chlorine species, a range of chlorinated derivatives of 4-MCA were theoretically considered and experimentally sought. arxiv.org
One such study classified potential dichloro-4-methoxycinnamic acids into several isomers, including 2,3-diCl-4-MCA, 2,5-diCl-4-MCA, 2,6-diCl-4-MCA , and 3,5-diCl-4-MCA. arxiv.org While 3,5-dichloro-4-methoxycinnamic acid was experimentally identified in the reaction mixture, the formation of other isomers like this compound remains a documented theoretical possibility based on the reaction mechanisms. researchgate.netarxiv.org
The degradation of 4-MCA in the presence of HOCl can also yield other chlorinated products. Research has shown that this reaction can lead to compounds such as 2,4-dichlorophenol, 2,6-dichloro-1,4-benzoquinone (B104592), and 3,5-dichloro-2-hydroxyacetophenone, highlighting the complexity of the reaction pathways. researchgate.netresearchgate.net The table below summarizes some of the identified transformation products from the degradation of EHMC and 4-MCA under chlorination and/or UV irradiation conditions.
| Precursor | Conditions | Identified Transformation Products | Reference |
|---|---|---|---|
| EHMC | HOCl/UV | 3-Chloro-4-methoxycinnamic acid, 3,5-Dichloro-4-methoxycinnamic acid, 3-Chloro-4-methoxybenzaldehyde, 2,5-Dichloro-4-methoxyphenol | researchgate.net |
| EHMC | NaOCl | 1-Chloro-4-methoxybenzene, 1,3-Dichloro-2-methoxybenzene, 3-Chloro-4-methoxybenzaldehyde, 2-Ethylhexyl chloroacetate | nih.govresearchgate.net |
| 4-MCA | NaOCl | 2,4-Dichlorophenol, 2,6-Dichloro-1,4-benzoquinone, 3,5-Dichloro-2-hydroxyacetophenone | researchgate.net |
| EHMC | Photodegradation with H2O2/HCl | Monochloro-4-methoxycinnamic acids (2-Cl-4-MCA, 3-Cl-4-MCA), Dichloro-4-methoxycinnamic acids (2,3-diCl-4-MCA, 2,5-diCl-4-MCA, 2,6-diCl-4-MCA, 3,5-diCl-4-MCA) | arxiv.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cinnamic Acid Derivatives
Comparative SAR Analysis of Monohalogenated, Dihalogenated, and Methoxylated Cinnamic Acids
Comparative analyses of differently substituted cinnamic acids provide valuable insights into their structure-activity relationships. For instance, dihydroxy derivatives of cinnamic acid generally exhibit stronger antioxidant activity than their monohydroxy counterparts. mdpi.com
In the context of halogenation, the degree of substitution matters. One study found that the inclusion of a halogen atom increased the bioactivity of a weakly active methoxylated compound. mdpi.com When comparing different halogen substitutions, the anticonvulsant activity on AChE for para-substituted compounds was found to be –Cl ≈ –Br > –F. rsc.org
The interplay between halogen and methoxy (B1213986) groups is also of interest. While direct comparative data for 2,6-dichloro-4-methoxycinnamic acid is limited in the provided results, the principles derived from related compounds can be extrapolated. For example, the electronic effects of the two chloro-substituents at the ortho-positions combined with the methoxy group at the para-position in this compound would create a unique electronic and steric profile that influences its interaction with biological targets.
Computational Approaches in SAR and SPR Investigations
Computational methods are increasingly used to understand and predict the biological activities of cinnamic acid derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational tool that helps in designing new drugs by minimizing the cost and time of synthesis. jksus.org 3D-QSAR models have been developed for various cinnamic acid derivatives to predict their activity as antimalarial agents, anticancer agents, and antitubercular agents. jksus.orgasianpubs.orgnih.govrsc.org These models use various descriptors (thermodynamic, electronic, spatial, etc.) to build a statistical relationship between the chemical structure and biological activity. asianpubs.org
Ligand Docking Simulations to Elucidate Molecular Interactions
Ligand docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used in drug design to understand how a potential drug molecule (the ligand) might interact with a protein target.
For the broader family of cinnamic acid derivatives, molecular docking studies have been conducted to investigate their binding affinities and interaction patterns with various enzymes and receptors. For example, research has been performed on different derivatives targeting enzymes such as α-glucosidase, matrix metalloproteinase-9 (MMP-9), and the dengue virus NS2B/NS3 protease. orientjchem.orggenominfo.orgnih.gov These computational analyses provide insights into key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.
However, it must be reiterated that no such ligand docking simulations have been published for This compound . The absence of this specific data prevents the creation of detailed research findings or data tables related to its molecular interactions.
Biological and Biochemical Activities of Dichlorinated Methoxycinnamic Acid Analogues
Modulation of Enzymatic Pathways
The interaction of 2,6-Dichloro-4-methoxycinnamic acid with various enzymatic pathways has been a subject of scientific inquiry. The following subsections detail the findings related to its effects on specific enzymes.
Inhibition of Fungal Enzymes (e.g., CYP53A15)
Scientific literature from the conducted research does not provide specific data on the inhibitory activity of this compound against the fungal enzyme CYP53A15. While the broader class of cinnamic acid derivatives has been investigated for antifungal properties, including the inhibition of cytochrome P450 enzymes like CYP53, specific findings for the 2,6-dichloro-4-methoxy variant are not available. researchgate.net
Regulation of Human Neutrophil Elastase Activity
There is no available research data from the search results detailing the regulatory effects of this compound on human neutrophil elastase (HNE) activity. HNE is a serine protease involved in inflammatory processes, and while various compounds are studied for their inhibitory potential against it, specific information for this compound is absent in the provided sources. mdpi.comnih.govnih.govresearchgate.net
Interaction with Glycosidases (e.g., Alpha-Glucosidase)
The inhibitory effect of this compound on alpha-glucosidase is not documented in the available scientific literature. Studies on other dichlorinated compounds have been conducted, but specific data for this compound are not present in the search results. semanticscholar.orgsemanticscholar.org Therefore, its potential as an alpha-glucosidase inhibitor remains uncharacterized.
Inhibitory Effects on Tyrosinase Activity
Based on the available research, there are no specific findings on the inhibitory effects of this compound on tyrosinase activity. While various cinnamic acid derivatives are known to interact with tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, research on a related but different compound, a 2,4-dichloro substituted analogue, suggested that excessive bulkiness and lipophilicity from dichlorination could potentially reduce activity. nih.govnih.govresearchgate.net However, direct experimental data for the 2,6-dichloro-4-methoxy isomer is not provided.
Antimicrobial Mechanisms of Action
The mechanisms through which this compound may exert antimicrobial effects are explored in this section.
Fungal Cell Wall Synthesis Perturbation
There is no specific evidence from the provided search results to indicate that this compound perturbs fungal cell wall synthesis. Research has shown that its parent compound, 4-Methoxycinnamic acid, does exhibit antifungal effects by inhibiting the synthesis of the fungal cell wall. nih.gov However, the influence of the 2,6-dichloro substitution on this specific mechanism of action has not been reported in the available literature.
Bacterial Growth Inhibition and Antimicrobial Potency
The antimicrobial properties of 4-methoxycinnamic acid (p-MCA) have been evaluated against a variety of microorganisms. In in vitro tests, p-MCA has demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. mdpi.com One study found that while cinnamic acid itself had weak antibacterial effects, p-MCA showed significantly higher activity, with minimum inhibitory concentration (MIC) values ranging from 50.4 µM to 449 µM against the same bacterial species. researchgate.netmdpi.com Notably, p-MCA exhibited even greater inhibition against fungal species compared to bacteria. researchgate.netmdpi.com
| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Various Gram-positive and Gram-negative bacteria | p-Methoxycinnamic acid | 50.4 µM - 449 µM | researchgate.netmdpi.com |
| Various Fungal species | p-Methoxycinnamic acid | Higher inhibition compared to bacteria | mdpi.com |
| Mycobacterium smegmatis | Difluoromethyl cinnamoyl amides (analogs) | Selectivity and potency observed | mdpi.com |
Cellular and Molecular Immunomodulation
Downregulation of Pro-inflammatory Cytokines and Mediators (e.g., IL-1β, TNF-α, IL-6, iNOS)
A significant aspect of the biological activity of 4-methoxycinnamic acid (MCA) is its ability to modulate the immune response by suppressing key inflammatory molecules. In studies involving a model of fungal keratitis, MCA was shown to exert a potent anti-inflammatory effect by downregulating pro-inflammatory factors. nih.gov Specifically, it reduced the expression of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in both C57BL/6 mice and RAW264.7 macrophage cells. nih.gov The inhibition of iNOS and other pro-inflammatory mediators is a crucial mechanism for its anti-inflammatory properties. nih.gov Further supporting the role of the core structure in this activity, a related derivative, 2,6-dichloro-4-nitro cinnamic acid, demonstrated a strong binding affinity for TNF-α in molecular docking studies. researchgate.net
| Cytokine/Mediator | Effect | Model System | Reference |
|---|---|---|---|
| IL-1β | Downregulated | C57BL/6 mice and RAW264.7 cells | nih.gov |
| TNF-α | Downregulated | C57BL/6 mice and RAW264.7 cells | nih.gov |
| IL-6 | Downregulated | C57BL/6 mice and RAW264.7 cells | nih.gov |
| iNOS | Downregulated | C57BL/6 mice and RAW264.7 cells | nih.gov |
Engagement with Specific Signal Pathways (e.g., Mincle Pathway)
The anti-inflammatory mechanism of 4-methoxycinnamic acid (MCA) has been linked to its interaction with specific signaling pathways. Research indicates that its anti-inflammatory effects are associated with the Macrophage-inducible C-type lectin (Mincle) signal pathway. nih.gov Mincle is a key pattern recognition receptor on immune cells that recognizes pathogens like fungi and triggers inflammatory responses. nih.govnih.gov In studies on fungal keratitis, it was found that MCA's ability to reduce inflammation was mediated through the inhibition of the Mincle pathway. nih.govresearchgate.net This suggests that MCA can interfere with the initial recognition of pathogens by the innate immune system, thereby preventing the cascade of inflammatory events. nih.gov
Neurobiological Effects and Neuroprotective Mechanisms
Attenuation of Glutamate-Induced Neurotoxicity
The neuroprotective potential of the parent compound, E-p-methoxycinnamic acid (E-p-MCA), has been demonstrated in studies on cultured neuronal cells. E-p-MCA significantly attenuates neurotoxicity induced by glutamate (B1630785), a major excitatory neurotransmitter. mdpi.comnih.govnih.gov Research has shown that the compound is more effective at protecting neurons from neurotoxicity induced by N-methyl-D-aspartic acid (NMDA), a type of glutamate receptor, than from that induced by kainic acid. mdpi.comnih.gov
The mechanism behind this neuroprotective effect involves several actions. E-p-MCA diminishes the influx of calcium that typically accompanies glutamate-induced neurotoxicity. nih.govnih.gov Furthermore, it inhibits the subsequent overproduction of nitric oxide and cellular peroxides in neurons that have been injured by glutamate. nih.govnih.gov These findings suggest that E-p-MCA exerts significant protective effects against neurodegeneration by acting as a partial glutamatergic antagonist. mdpi.comnih.govnih.gov
| Observed Effect | Mechanism | Model System | Reference |
|---|---|---|---|
| Attenuation of glutamate-induced neurotoxicity | Partial glutamatergic antagonism | Primary cultures of rat cortical neurons | mdpi.comnih.gov |
| Inhibition of NMDA-induced toxicity | More effective than against kainic acid toxicity | Primary cultures of rat cortical cells | mdpi.comnih.gov |
| Diminished calcium influx | Reduction of a key step in excitotoxicity | Glutamate-injured neurons | nih.gov |
| Inhibition of nitric oxide and peroxide overproduction | Reduction of downstream damaging molecules | Glutamate-injured neurons | nih.gov |
Modulation of Glutamatergic Receptors (e.g., NMDA, Kainic Acid Receptors)
Research indicates that cinnamic acid derivatives can influence glutamatergic receptor activity, which is crucial for neuronal function. For instance, E-p-methoxycinnamic acid has been shown to protect neurons from glutamate-induced neurotoxicity. nih.gov This protective effect appears to be more pronounced against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that induced by kainic acid. nih.gov
The mechanism behind this neuroprotection involves the inhibition of [propyl-2,3-3H]-CGP39653 and [2-3H]-glycine binding to their respective sites on rat cortical membranes. nih.gov Although high concentrations of E-p-methoxycinnamic acid did not completely block this binding, it did reduce the calcium influx associated with glutamate-induced neurotoxicity. nih.gov This suggests that the neuroprotective effects of E-p-methoxycinnamic acid may be due to a partial antagonism of glutamatergic receptors. nih.gov Kainic acid is a selective agonist for kainate receptors and a partial agonist for AMPA receptors, both of which are subtypes of ionotropic glutamate receptors. The modulation of these receptors is a key area of study for understanding the neuroprotective potential of cinnamic acid analogues. nih.govnih.gov
Reduction of Oxidative Stress and Reactive Oxygen Species
Dichlorinated methoxycinnamic acid analogues and related compounds have demonstrated notable effects on oxidative stress and the production of reactive oxygen species (ROS). Oxidative stress, resulting from an overproduction of ROS, can damage vital biomolecules like DNA and proteins. researchgate.net
One such derivative, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7), has been studied for its therapeutic potential against Fe²⁺-induced oxidative hepatic injury. researchgate.net This compound was found to protect the liver by mitigating oxidative stress. researchgate.net Specifically, KAD-7 was shown to reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation, and modulate the activity of the antioxidant enzyme catalase in liver tissues subjected to oxidative damage. researchgate.net
Similarly, p-methoxycinnamic diester, extracted from carnauba wax, has been shown to inhibit the formation of intracellular ROS in human cells. embrapa.br At a concentration of 250 μg/mL, this compound exhibited an oxidation inhibition capacity in human peripheral blood lymphocytes comparable to the antioxidant Trolox. embrapa.br The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. researchgate.netnih.gov For example, the DPPH radical scavenging ability of N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide was observed to increase with concentration. researchgate.net
The introduction of chloro groups into the structure of related compounds, such as 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ), a disinfection byproduct found in drinking water, has been shown to increase the levels of reactive oxygen species and damage the antioxidant defense system in certain organisms. researchgate.net This highlights the complex role that dichlorination can play in the biological activities of these compounds.
Antidiabetic and Metabolic Regulatory Activities
Cinnamic acid and its derivatives, including those with methoxy (B1213986) substitutions, have been investigated for their ability to stimulate insulin (B600854) secretion from pancreatic β-cells. semanticscholar.orgpcbiochemres.com The presence of a methoxy group at the para-position of cinnamic acid, creating p-methoxycinnamic acid (p-MCA), is particularly significant for this activity. semanticscholar.orgpcbiochemres.comjocpr.com
Studies have shown that p-MCA can stimulate insulin release at basal glucose levels and enhance glucose-induced insulin secretion. semanticscholar.org The proposed mechanism for this action involves an increase in intracellular calcium concentration ([Ca²⁺]i) in pancreatic β-cells. nih.gov This increase in calcium is thought to be caused by an influx of extracellular Ca²⁺ through L-type Ca²⁺ channels, rather than through the closure of ATP-sensitive K⁺ (KATP) channels, which is a common mechanism for many insulin secretagogues. nih.gov Evidence for this includes the finding that the insulin-secreting effects of p-MCA are significantly inhibited in the absence of extracellular calcium or in the presence of L-type Ca²⁺ channel blockers. nih.gov Furthermore, p-MCA has been shown to potentiate the insulin secretion induced by an L-type Ca²⁺ channel agonist. nih.gov
Dichlorinated methoxycinnamic acid analogues and related phenolic compounds can influence the activity of enzymes involved in carbohydrate metabolism, which is a key aspect of their antidiabetic potential. Cinnamic acid itself can activate insulin signaling pathways, promoting glucose uptake and glycogen (B147801) synthesis in the liver. nih.gov It has been shown to induce the phosphorylation of key signaling proteins like PI3K, insulin receptor substrate-1 (IRS-1), and AMP-activated protein kinase (AMPK). nih.gov
AMPK plays a central role in regulating carbohydrate and lipid homeostasis by down-regulating important gluconeogenesis enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-P). nih.gov By activating catabolic processes like glycolysis and fatty acid oxidation, and inhibiting ATP-consuming pathways like gluconeogenesis, AMPK helps to restore cellular energy balance in the liver. nih.gov
Furthermore, p-methoxycinnamic acid (p-MCA) has been shown to modulate the activity of biotransforming bacterial enzymes and xenobiotic metabolizing enzymes in the context of colon carcinogenesis. researchgate.net In a study using a rat model, p-MCA supplementation was found to counteract the effects of a carcinogen by decreasing the activity of carcinogen-activating enzymes (Phase I enzymes) and increasing the activity of detoxifying enzymes (Phase II enzymes) such as DT-diaphorase, glutathione (B108866) S-transferase, and UDP-glucuronyl-transferase. researchgate.net It also modulated the activity of fecal and colonic bacterial enzymes like β-glucosidase, β-galactosidase, β-glucuronidase, nitroreductase, and sulphatase. researchgate.net While this study focused on cancer, the modulation of these enzymes is also relevant to carbohydrate metabolism and the processing of dietary compounds.
Antioxidant Activities and Free Radical Scavenging Mechanisms
Cinnamic acid derivatives, including dichlorinated methoxycinnamic acid analogues, are recognized for their antioxidant properties and their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant capacity of these compounds is often attributed to the cinnamoyl fragment, with the nature and position of substituents on the aromatic ring influencing this activity. embrapa.br
The presence of a methoxy group, as in p-methoxycinnamic acid, has been shown to contribute to antioxidant activity. embrapa.br For example, p-methoxycinnamic acid demonstrated a higher percentage of inhibition of the DPPH radical compared to unsubstituted cinnamic acid. embrapa.br The mechanism of action often involves the donation of electrons to stabilize free radicals, thereby terminating free radical chain reactions. researchgate.net
Various assays are used to evaluate the antioxidant potential of these compounds. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are common methods. embrapa.brwho.int For instance, p-methoxycinnamic diester showed significant antioxidant activity in the ABTS assay. embrapa.br
The antioxidant effects of these compounds are also observed in cellular models. p-Methoxycinnamic diester was found to inhibit the production of intracellular reactive oxygen species (ROS) in human cells, demonstrating a protective effect against oxidative stress. embrapa.br Similarly, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide, a cinnamic acid derivative, showed a dose-dependent increase in DPPH radical scavenging activity. researchgate.net
It is important to note that while many cinnamic acid derivatives exhibit strong antioxidant properties, some, particularly those with ortho-dihydroxyl groups like caffeic acid, can also exhibit pro-oxidant properties under certain conditions by producing hydrogen peroxide. nih.gov
Spectroscopic and Advanced Analytical Characterization of 2,6 Dichloro 4 Methoxycinnamic Acid
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,6-dichloro-4-methoxycinnamic acid, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H and ¹³C NMR spectra of this compound are interpreted by considering the electronic effects of the substituents on the aromatic ring and the propenoic acid side chain. While direct experimental data for this specific compound is not widely published, the chemical shifts can be reliably predicted based on the known spectra of analogous compounds, such as 4-methoxycinnamic acid, and the established substituent effects of chlorine atoms. hmdb.cachemicalbook.com
In the ¹H NMR spectrum, the two aromatic protons at the C3 and C5 positions are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a single sharp singlet. The electron-withdrawing nature of the adjacent chlorine atoms would shift this signal downfield compared to the signals in 4-methoxycinnamic acid. The vinylic protons (Hα and Hβ) of the propenoic acid moiety will appear as doublets due to their mutual coupling, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The methoxy (B1213986) group protons will present as a singlet, and the acidic proton of the carboxyl group will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the number of unique carbon signals will reflect the molecule's symmetry. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The aromatic C3 and C5 carbons will be equivalent, as will the chlorine-bearing C2 and C6 carbons. The presence of the electron-withdrawing chlorine atoms significantly influences the chemical shifts of the aromatic carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| COOH | 12.0-13.0 (broad s) | ~168-170 | Typical range for carboxylic acid protons and carbons. |
| CαH | ~6.4 (d, J ≈ 16 Hz) | ~118-120 | Upfield vinylic proton, coupled to Hβ. |
| CβH | ~7.7 (d, J ≈ 16 Hz) | ~142-144 | Downfield vinylic proton, deshielded by the aromatic ring. |
| C1 | - | ~128-130 | Quaternary carbon, attachment point of the acrylic chain. |
| C2/C6 | - | ~130-133 | Quaternary carbons attached to chlorine, deshielded. |
| C3/C5 | ~7.1 (s) | ~115-117 | Equivalent protons and carbons due to symmetry. |
| C4 | - | ~160-162 | Quaternary carbon attached to the methoxy group, deshielded. |
| OCH₃ | ~3.9 (s) | ~56 | Typical range for an aryl methoxy group. |
Note: Predicted values are based on data for 4-methoxycinnamic acid and standard substituent effects. Actual values may vary based on solvent and experimental conditions. hmdb.cachemicalbook.com
To confirm the assignments from 1D NMR and unambiguously establish the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to confirm the coupling between the vinylic protons, Hα and Hβ. researchgate.netnih.gov A cross-peak connecting the signals of these two protons would definitively establish the propenoic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.netnih.gov It would be used to assign the carbon signals for Hα, Hβ, the aromatic H3/H5, and the methoxy group by correlating their proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different fragments of the molecule. researchgate.netnih.gov Key expected correlations would include:
The methoxy protons (OCH₃) to the C4 carbon.
The vinylic proton Hβ to the aromatic carbon C1.
The aromatic protons (H3/H5) to the adjacent quaternary carbons (C1, C2/C6, and C4).
The vinylic proton Hα to the carbonyl carbon (COOH).
These correlations provide an unbroken map of connectivity, confirming the precise placement of the dichloro and methoxy substituents on the cinnamic acid backbone.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy probes the molecular vibrations of this compound, offering detailed information on its functional groups, molecular structure, and intermolecular forces like hydrogen bonding.
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its constituent functional groups. The spectra of related compounds like 4-methoxycinnamic acid and p-chloro cinnamic acid serve as excellent references for assignments. nih.govresearchgate.netias.ac.in
Carboxylic Acid Group: The most prominent feature is the C=O stretching vibration of the carbonyl group, expected to appear as a strong band around 1680-1700 cm⁻¹ in the IR spectrum. The O-H stretch gives rise to a very broad and intense absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. chegg.comresearchgate.net
Alkene and Aromatic Rings: The C=C stretching vibration of the vinylic group is expected around 1620-1640 cm⁻¹. ias.ac.in Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Methoxy Group: The C-O-C asymmetric and symmetric stretching vibrations of the aryl methoxy group are anticipated in the 1250-1260 cm⁻¹ and 1020-1030 cm⁻¹ regions, respectively.
C-Cl Bonds: The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹, providing direct evidence of the chlorination of the aromatic ring.
Expected Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (H-bonded) | 2500-3300 | Strong, very broad | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium | Strong |
| Vinylic C-H stretch | 3010-3050 | Medium | Strong |
| C=O stretch | 1680-1700 | Very Strong | Medium |
| Vinylic C=C stretch | 1620-1640 | Strong | Very Strong |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |
| Asymmetric C-O-C stretch (ether) | 1250-1260 | Strong | Medium |
| Symmetric C-O-C stretch (ether) | 1020-1030 | Medium | Weak |
| C-Cl stretch | 600-800 | Strong | Strong |
Note: Frequencies are based on data from analogous compounds and are subject to shifts based on physical state and intermolecular interactions. nih.govresearchgate.netias.ac.inchegg.com
In the solid state, carboxylic acids like this compound almost invariably form centrosymmetric dimers via strong intermolecular hydrogen bonds between their carboxyl groups. researchgate.net This dimerization profoundly affects the vibrational spectra.
The most direct evidence of this hydrogen-bonding network is the aforementioned broad O-H stretching band observed in the IR spectrum. This broadening results from the coupling of vibrational modes within the hydrogen-bonded system. Furthermore, the frequency of the carbonyl (C=O) stretching vibration is lowered compared to its theoretical monomeric value (typically >1750 cm⁻¹) because the hydrogen bonding weakens the C=O double bond. The presence and characteristics of these spectral features in IR and Raman analysis confirm the existence and nature of the hydrogen-bonded network, which is the dominant intermolecular force governing the crystal packing of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns under ionization. Studies involving the degradation of related sunscreen agents have identified various chlorinated derivatives of 4-methoxycinnamic acid, providing valuable insight into the expected mass spectrometric behavior. mdpi.comarxiv.orgresearchgate.net
The molecular formula of this compound is C₁₀H₈Cl₂O₃. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and its fragments. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, lead to three peaks for any chlorine-containing ion: an M peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.
The predicted fragmentation of this compound upon electron ionization would likely proceed through several key pathways:
Loss of a carboxyl group: Cleavage of the bond between the aromatic ring and the acrylic acid side chain can lead to the loss of a COOH radical (45 Da).
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion.
Cleavage of the methoxy group: Loss of a methyl radical (˙CH₃, 15 Da) or a methoxy radical (˙OCH₃, 31 Da).
Loss of Chlorine: Expulsion of a chlorine radical (˙Cl, 35 or 37 Da).
Cleavage of the vinylic bond: Fragmentation of the Cα-Cβ bond can lead to various smaller charged fragments.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Formula of Fragment |
| 246 | Molecular Ion [M]⁺˙ | [C₁₀H₈Cl₂O₃]⁺˙ |
| 231 | [M - CH₃]⁺ | [C₉H₅Cl₂O₃]⁺ |
| 215 | [M - OCH₃]⁺ | [C₉H₅Cl₂O₂]⁺ |
| 211 | [M - Cl]⁺ | [C₁₀H₈ClO₃]⁺ |
| 201 | [M - COOH]⁺ | [C₉H₇Cl₂O]⁺ |
Note: The m/z values correspond to the ion containing only the ³⁵Cl isotope. Corresponding M+2 and M+4 peaks would also be observed for chlorine-containing fragments.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide mass accuracy in the low parts-per-million (ppm) range, which is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions. lcms.czlcms.czulisboa.pt
For this compound, with the chemical formula C₁₀H₈Cl₂O₃, HRMS analysis would be used to verify the experimental mass against the calculated theoretical exact mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further confirms the presence and number of chlorine atoms in the molecule.
Table 1: Theoretical Exact Mass and Isotopic Distribution for [M-H]⁻ Ion of this compound This interactive table provides the calculated exact masses for the primary isotopic peaks of the deprotonated molecule.
| Isotope Composition | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| C₁₀H₇³⁵Cl₂O₃ | 244.9721 | 100.0 |
| C₁₀H₇³⁵Cl³⁷ClO₃ | 246.9692 | 65.0 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to elucidate the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing definitive evidence for the compound's structural arrangement.
In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be isolated and subjected to collision-induced dissociation (CID). While direct fragmentation data for the 2,6-dichloro isomer is not widely published, analysis of the closely related compound 3,5-dichloro-4-methoxycinnamic acid reveals a characteristic fragmentation pattern that can be used for inference. arxiv.org The fragmentation of the propenoic acid side chain is expected to be a primary pathway.
Key fragmentation pathways would include:
Loss of a water molecule (H₂O) from the carboxylic acid group.
Decarboxylation , involving the loss of CO₂.
Cleavage of the C-C bond between the acrylic acid side chain and the phenyl ring.
Table 2: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound This interactive table outlines the likely fragment ions and their structural origins based on analysis of analogous compounds. arxiv.org
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 244.97 (M-H)⁻ | 229.95 | CH₃ | Loss of a methyl radical from the methoxy group |
| 244.97 (M-H)⁻ | 200.98 | CO₂ | Decarboxylation of the parent ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.
The UV spectrum of this compound is dominated by the π → π* transitions within its conjugated system, which includes the dichlorinated phenyl ring, the methoxy group, and the acrylic acid side chain. The parent compound, 4-methoxycinnamic acid, and its esters exhibit a strong absorbance maximum (λmax) around 310 nm. arxiv.org The addition of two chlorine atoms to the benzene (B151609) ring is expected to influence the position and intensity of this absorption band. These halogen substituents can act as auxochromes, potentially causing a bathochromic shift (a shift to a longer wavelength) due to their electronic effects on the aromatic system.
Table 3: Expected UV-Vis Absorption Data for this compound This interactive table summarizes the anticipated electronic transitions and their corresponding spectral regions.
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Conjugated Phenyl-Propenoic Acid System | 310 - 330 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a fundamental technique for the separation, isolation, and purity analysis of chemical compounds. Both gas and liquid chromatography are essential for the characterization of this compound.
Gas Chromatography (GC) and Liquid Chromatography (LC) with Spectroscopic Detection
Gas chromatography and liquid chromatography, when coupled with spectroscopic detectors like mass spectrometry (MS) or UV-Vis, provide powerful analytical capabilities for both qualitative and quantitative analysis.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is the preferred method for analyzing cinnamic acid derivatives due to their polarity and thermal lability. researchgate.net A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the carboxylic acid remains protonated. researchgate.netacs.org Detection is typically performed using a UV detector set at the compound's λmax. This method allows for the effective separation of the target compound from starting materials, byproducts, and other impurities, enabling accurate purity assessment.
Gas Chromatography (GC): GC analysis is also feasible, often requiring derivatization of the polar carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) to improve chromatographic performance and prevent peak tailing. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of the compound and any volatile impurities based on their mass spectra and retention times. researchgate.netnih.gov Purity analysis for related compounds has been reported with assays of ≥98.0% by GC. sigmaaldrich.com
Table 4: Typical Chromatographic Conditions for the Analysis of Methoxycinnamic Acid Derivatives This interactive table provides example parameters for LC and GC analysis.
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC-UV researchgate.net | Reversed-Phase C18 (e.g., 3.9 x 300 mm) | Methanol:Water (e.g., 30:70 or 70:30 v/v) with acid | UV at λmax (~310 nm) |
Column Chromatography for Compound Isolation
Column chromatography is the primary technique used for the preparative purification of this compound after its synthesis. orgsyn.org This method separates compounds based on their differential adsorption to a stationary phase.
For a moderately polar compound like this compound, normal-phase chromatography is typically employed. A glass column is packed with a polar adsorbent, most commonly silica (B1680970) gel. The crude product is loaded onto the column, and a solvent system of increasing polarity, known as a gradient elution, is passed through it. A common eluent system for this class of compounds is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). Fractions are collected sequentially and analyzed by a simpler method like thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics Simulations for Conformational Sampling and Interactions with Biological Systems
Molecular dynamics (MD) simulations offer a powerful lens to examine the conformational landscape of 2,6-dichloro-4-methoxycinnamic acid and its dynamic interactions with biological macromolecules. These computational techniques model the movement of atoms and molecules over time, providing insights into the flexibility of the compound and the nature of its binding with protein targets. nih.gov
While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles of this methodology can be applied to understand its probable behavior. For instance, MD simulations of similar cinnamic acid derivatives have been used to evaluate the stability and flexibility of their complexes with enzymes. nih.gov In such studies, the root mean square deviation (RMSD) is a key metric, indicating the stability of the compound within a binding site over the simulation period. nih.gov A stable RMSD suggests a consistent binding mode. nih.gov
Conformational sampling through MD would reveal the accessible shapes of this compound in a biological environment. The presence of the dichloro and methoxy (B1213986) substitutions on the phenyl ring, along with the propenoic acid side chain, will dictate its rotational freedom and preferred orientations. The steric hindrance introduced by the chlorine atoms at the 2 and 6 positions is expected to influence the molecule's ability to adopt various conformations, potentially affecting its interaction with binding pockets of proteins.
When studying interactions with biological systems, MD simulations can elucidate the specific contacts between the ligand and amino acid residues of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in simulations of related compounds, the stability of the ligand-protein complex is often maintained by a network of such interactions. nih.govnih.gov For this compound, the carboxylic acid group is a likely hydrogen bond donor and acceptor, while the chlorinated phenyl ring can participate in hydrophobic and halogen bonding interactions. The methoxy group can also act as a hydrogen bond acceptor.
The insights gained from MD simulations, such as binding stability and key interacting residues, are crucial for understanding the molecular basis of the compound's biological activity and for the rational design of more potent analogs. nih.govnih.gov
In Silico Prediction of Biological Activity and ADME Properties (Excluding Toxicity Predictions)
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are instrumental in the early stages of drug discovery for evaluating the potential of a compound like this compound. d-nb.infonih.govresearchgate.net These computational tools predict a molecule's biological activity and pharmacokinetic profile based on its chemical structure. d-nb.inforesearchgate.net
Prediction of Biological Activity:
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.com For this compound, QSAR models could be developed by comparing it to a set of structurally similar cinnamic acid derivatives with known activities against a particular biological target. nih.govcrpsonline.com The descriptors used in these models can include electronic, steric, and hydrophobic parameters. crpsonline.com The dichloro substitution in this compound would significantly influence these descriptors, likely enhancing its lipophilicity. The predictive power of a QSAR model is often assessed by its correlation coefficient (r²) and cross-validated correlation coefficient (q²). crpsonline.com While specific QSAR models for this compound are not detailed in the available literature, the methodology is widely applied to derivatives of cinnamic acid to guide the synthesis of compounds with improved potency. nih.gov
ADME Properties Prediction:
ADME properties determine the bioavailability and persistence of a compound in the body. In silico tools can predict these properties, offering a preliminary assessment of a compound's drug-likeness. nih.govresearchgate.net
| ADME Property | Predicted Outcome for this compound (Hypothetical) | Rationale/Comparison to Similar Compounds |
| Absorption | Moderate to high intestinal absorption. | Cinnamic acid derivatives are generally well-absorbed. nih.gov The increased lipophilicity due to the dichloro substitution may enhance membrane permeability. |
| Distribution | Likely to exhibit plasma protein binding. | Many drug molecules bind to plasma proteins. The hydrophobic nature of the compound would favor this. nih.gov The volume of distribution would indicate its propensity to distribute into tissues. |
| Metabolism | Potential for metabolism by cytochrome P450 enzymes. | Cinnamic acid and its derivatives can be metabolized by various enzymes. nih.gov The specific isoforms involved would need to be predicted by specialized software. |
| Excretion | Likely excreted via renal and/or biliary pathways after metabolism. | Metabolites of cinnamic acid derivatives are typically eliminated through these routes. |
For example, studies on other cinnamic acid derivatives have used in silico platforms to predict properties like water solubility, Caco-2 permeability (an indicator of intestinal absorption), and interaction with metabolic enzymes like CYP2D6 and CYP3A4. nih.gov It is important to note that these predictions are theoretical and require experimental validation. nih.gov
Interactive Data Table:
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for Dichlorinated Methoxycinnamic Acid Analogues
The synthesis of cinnamic acid and its derivatives is well-established, with the Perkin reaction and Knoevenagel condensation being the most common methods. jocpr.compcbiochemres.com The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. pcbiochemres.com Similarly, the Knoevenagel condensation reacts an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, often catalyzed by a base like piperidine (B6355638) or pyridine (B92270). derpharmachemica.comrug.nlchemicalbook.com
Future research should focus on optimizing these classical methods and exploring novel synthetic strategies to create a diverse library of 2,6-dichloro-4-methoxycinnamic acid analogues. Key areas of investigation could include:
Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times for the synthesis of substituted cinnamic acids. derpharmachemica.comresearchgate.net Further exploration could lead to more efficient and environmentally friendly "green" chemistry protocols.
Catalyst Development: Investigating new catalysts, such as cesium salts or novel organocatalysts, could improve yields and selectivity of the condensation reactions. researchgate.net
Solvent Systems: The use of recyclable and less toxic solvents, like deep eutectic solvents (DES), presents an opportunity to develop more sustainable synthetic processes. researchgate.net
Structural Diversification: Synthetic efforts should aim at introducing a variety of substituents at different positions of the cinnamic acid scaffold to systematically study structure-activity relationships (SAR). This includes varying the halogen atoms, altering the position and nature of the alkoxy group, and modifying the acrylic acid side chain.
Discovery of Unexplored Biological Activities and Therapeutic Applications
Cinnamic acid and its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. pcbiochemres.commdpi.comnih.gov For example, 4-methoxycinnamic acid has shown antifungal, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov The introduction of halogen atoms, such as chlorine, into molecular structures is a known strategy to enhance biological activity. researchgate.netnih.gov
Future research should, therefore, involve comprehensive screening of this compound and its newly synthesized analogues for a broad range of therapeutic applications.
Anticancer Activity: Given that various cinnamic acid derivatives are described as promising anticancer agents, this compound should be tested against a panel of human cancer cell lines. nih.gov
Antimicrobial Properties: Halogenated cinnamic acid derivatives have shown potent antibacterial and antifungal activity. pcbiochemres.commdpi.com Investigating the efficacy against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), would be of significant value. nih.gov
Anti-inflammatory Effects: The potential to modulate inflammatory pathways, a hallmark of many chronic diseases, should be explored.
Neuroprotective Potential: Investigating the ability of these compounds to protect against neurodegenerative processes is a promising research direction. researchgate.net
Antidiabetic Activity: Some cinnamic acid derivatives have shown potential in managing blood glucose levels and related complications, suggesting a possible role in diabetes research. mdpi.com
Development of Targeted Delivery Systems and Formulation Strategies
A significant challenge for many phytochemicals and their derivatives in clinical applications is their poor water solubility, low bioavailability, and unstable pharmacokinetics. rsc.orgresearchgate.net Nanotechnology offers a promising solution to overcome these limitations.
Future formulation research for this compound should focus on:
Nanocarrier Encapsulation: The development of nano-based drug delivery systems, such as liposomes, nanoparticles, and micelles, could enhance the solubility, stability, and bioavailability of the compound. rsc.orgresearchgate.netamazonaws.com These systems can also offer controlled drug release. researchgate.net
Targeted Delivery: Functionalizing nanocarriers with specific ligands (e.g., antibodies or peptides) could enable targeted delivery to specific cells or tissues, such as cancer cells. This approach can increase therapeutic efficacy while reducing systemic toxicity. rsc.orgnih.gov Cinnamic acid itself has been investigated as a potential targeting ligand. nih.gov
Topical Formulations: For potential applications in treating skin conditions or infections, developing stable and effective topical formulations would be essential.
Investigation of Biosynthetic Pathways and Natural Occurrence
Cinnamic acids are fundamental intermediates in the phenylpropanoid pathway in plants, leading to the biosynthesis of a vast array of natural products like flavonoids, lignans, and stilbenes. mdpi.commdpi.com The initial step is typically catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). mdpi.com While many hydroxylated and methoxylated cinnamic acids are common in nature, halogenated derivatives are less so, though they have been prepared synthetically. mdpi.comgoogle.com
Future investigations should explore:
Natural Source Screening: A systematic search for this compound or similar halogenated phenylpropanoids in natural sources, particularly from marine organisms or plants growing in unique, halogen-rich environments.
Biosynthetic Engineering: Identifying and characterizing the enzymes (e.g., halogenases) responsible for the chlorination of aromatic rings in organisms that may produce such compounds. This knowledge could be harnessed to develop biocatalytic or synthetic biology approaches for producing novel halogenated cinnamic acids.
Application of Advanced Omics Technologies for Mechanistic Elucidation
To effectively develop a compound for therapeutic use, a deep understanding of its mechanism of action is crucial. Advanced "omics" technologies provide a holistic view of the molecular changes induced by a compound. pluto.biomdpi.com
Future research should leverage these technologies to understand how this compound functions at a molecular level:
Proteomics: To identify the direct protein targets of the compound. Techniques like chemical proteomics and thermal proteome profiling can reveal how the molecule interacts with the cellular proteome. mdpi.comoup.com
Transcriptomics: To analyze changes in gene expression patterns in cells treated with the compound, revealing the cellular pathways that are modulated. pluto.bio
Metabolomics: To study the impact on cellular metabolism, identifying changes in small molecule metabolites and providing insights into the compound's effect on biochemical pathways. pluto.biobiobide.com
Integrated Multi-Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive, systems-level understanding of the compound's biological effects, helping to identify its mechanism of action and potential biomarkers for its activity. pluto.biomdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The processes of drug discovery and development are notoriously time-consuming and expensive. researchgate.netnih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by accelerating the identification and optimization of new drug candidates. researchgate.net
For this compound and its analogues, AI and ML can be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop predictive models that correlate the chemical structures of cinnamic acid derivatives with their biological activities. nih.govmdpi.com These models can then be used to virtually screen new, un-synthesized analogues and prioritize those with the highest predicted potency and most desirable properties.
De Novo Drug Design: Employ generative AI models to design novel dichlorinated methoxycinnamic acid analogues with optimized properties, such as enhanced efficacy, reduced toxicity, or improved pharmacokinetic profiles.
Predictive Toxicology: Use ML algorithms to forecast the potential toxicity of new analogues early in the discovery process, reducing the likelihood of late-stage failures.
Data Analysis: Apply advanced algorithms to analyze the large datasets generated by omics technologies, helping to identify complex patterns and uncover the compound's mechanism of action more efficiently. oup.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-methoxycinnamic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, with chlorination of 4-methoxycinnamic acid using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 2.2 equivalents of Cl₂ per aromatic ring) are critical to avoid over-chlorination. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity. Monitor intermediates using TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare H-NMR (δ ~6.8–7.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy) and C-NMR (δ ~168 ppm for carboxylic acid, δ ~56 ppm for methoxy) with computational predictions (e.g., DFT simulations). Overlapping signals (e.g., C4/C6 carbons) may require 2D NMR (HSQC, HMBC) for resolution .
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) coupled with ESI-MS to confirm molecular ion peaks ([M-H]⁻ at m/z ~244). Retention time (~8–10 min) should align with standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders (risk: WGK 3). Store in airtight containers away from oxidizers. In case of skin contact, wash with soap/water and consult a physician. Document lot-specific COA for hazard verification .
Advanced Research Questions
Q. How do electronic effects of the 2,6-dichloro and 4-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability in radical reactions. The methoxy group’s electron-donating effect directs electrophiles to ortho/para positions. Experimental validation: Perform Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) under Pd(OAc)₂ catalysis. Compare yields with non-chlorinated analogs to quantify substituent effects .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected C-NMR shifts) for this compound derivatives?
- Methodological Answer :
- Hypothesis Testing : Check for tautomerism (enol-keto forms) using variable-temperature NMR.
- Isotopic Labeling : Synthesize C-labeled methoxy groups to track signal assignments.
- Computational Aids : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate NMR shifts and compare with experimental data .
Q. How can computational models predict the pharmacokinetic properties of this compound for drug discovery?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (~2.8), solubility (LogS ~-3.2), and bioavailability scores.
- Molecular Docking : Autodock Vina for binding affinity studies with target proteins (e.g., COX-2). Validate with in vitro assays (IC50) .
Q. What advanced analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., Form I: 2θ = 12.5°, 15.8°; Form II: 2θ = 13.2°, 16.4°).
- DSC : Identify melting points (Form I: 172–174°C; Form II: 168–170°C) and enthalpy changes.
- Raman Spectroscopy : Use peak shifts (~1600 cm⁻¹ for C=O stretching) to confirm crystallinity .
Data Analysis & Reporting
Q. How should researchers statistically analyze discrepancies in biological activity data across studies?
- Methodological Answer : Apply ANOVA or Student’s t-test to compare IC50 values (e.g., anti-inflammatory assays). Normalize data to internal controls (e.g., dexamethasone). Use R or GraphPad Prism for dose-response curves (Hill slope analysis). Address batch variability by repeating experiments with independently synthesized batches .
Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
